molecular formula C15H14FNOS B2910397 N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-carboxamide CAS No. 1049489-68-0

N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-carboxamide

Cat. No. B2910397
CAS RN: 1049489-68-0
M. Wt: 275.34
InChI Key: BGMOYNYPVMUZAF-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-carboxamide, also known as FLX-787, is a chemical compound that has been studied for its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-carboxamide in lab experiments is its specificity for T-type calcium channels. This specificity allows researchers to selectively modulate these channels without affecting other calcium channels in the nervous system. However, a limitation of using N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-carboxamide in lab experiments is its potential toxicity. Studies have shown that high doses of N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-carboxamide can lead to liver toxicity in animal models, which may limit its use in certain experiments.

Future Directions

There are several future directions for N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-carboxamide research. One potential direction is to explore its use in the treatment of other neurological disorders, such as epilepsy and neuropathic pain. Additionally, further studies are needed to determine the optimal dosing and administration of N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-carboxamide in humans. Finally, researchers may also explore the development of new compounds based on the structure of N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-carboxamide with improved efficacy and safety profiles.
Conclusion:
N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-carboxamide is a chemical compound that has been studied for its potential therapeutic applications in the treatment of various neurological disorders. Its ability to selectively modulate T-type calcium channels in the nervous system may be beneficial in treating disorders characterized by hyperexcitability. While N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-carboxamide has shown promise in animal studies, further research is needed to determine its safety and efficacy in humans.

Synthesis Methods

N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-carboxamide is synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-fluoroaniline with cyclopropylcarbonyl chloride to form N-cyclopropyl-4-fluoroaniline. This intermediate is then reacted with thiophene-2-carboxylic acid to form the final product, N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-carboxamide.

Scientific Research Applications

N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-carboxamide has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including amyotrophic lateral sclerosis (ALS) and restless leg syndrome (RLS). Studies have shown that N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-carboxamide has the ability to modulate calcium channels in the nervous system, which may be beneficial in treating these disorders.

properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNOS/c16-12-5-3-11(4-6-12)15(7-8-15)10-17-14(18)13-2-1-9-19-13/h1-6,9H,7-8,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMOYNYPVMUZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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